molecular formula C12H16BFO3 B6320969 2-(3-Fluoro-4-methoxyphenyl)-5,5-dimethyl-1,3,2-dioxaborinane CAS No. 1799668-43-1

2-(3-Fluoro-4-methoxyphenyl)-5,5-dimethyl-1,3,2-dioxaborinane

Cat. No. B6320969
CAS RN: 1799668-43-1
M. Wt: 238.06 g/mol
InChI Key: QCPXCPPXACGBQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-Fluoro-4-methoxyphenyl)-5,5-dimethyl-1,3,2-dioxaborinane (FMDB) is an organoboron compound that has recently gained attention in the scientific community due to its unique properties and potential applications. FMDB is a boron-based compound that has been used in a variety of laboratory experiments and research projects. It has been studied for its ability to act as a catalyst or reactant in a variety of organic and inorganic reactions, as well as its potential use in drug discovery and development. In

Scientific Research Applications

2-(3-Fluoro-4-methoxyphenyl)-5,5-dimethyl-1,3,2-dioxaborinane has been used in a variety of scientific research applications, including organic synthesis, drug discovery, and nanotechnology. In organic synthesis, 2-(3-Fluoro-4-methoxyphenyl)-5,5-dimethyl-1,3,2-dioxaborinane has been used as a catalyst or reactant in a variety of reactions, including the synthesis of a variety of organic compounds. In drug discovery, 2-(3-Fluoro-4-methoxyphenyl)-5,5-dimethyl-1,3,2-dioxaborinane has been used to identify potential drug targets and to study the mechanism of action of drugs. Finally, in nanotechnology, 2-(3-Fluoro-4-methoxyphenyl)-5,5-dimethyl-1,3,2-dioxaborinane has been used to create nanoscale structures and devices.

Mechanism of Action

The mechanism of action of 2-(3-Fluoro-4-methoxyphenyl)-5,5-dimethyl-1,3,2-dioxaborinane is still not fully understood. However, it is believed that 2-(3-Fluoro-4-methoxyphenyl)-5,5-dimethyl-1,3,2-dioxaborinane acts as a Lewis acid, which is a type of acid that can accept electrons from other molecules. This allows 2-(3-Fluoro-4-methoxyphenyl)-5,5-dimethyl-1,3,2-dioxaborinane to act as a catalyst or reactant in a variety of reactions. Additionally, 2-(3-Fluoro-4-methoxyphenyl)-5,5-dimethyl-1,3,2-dioxaborinane has been found to interact with certain proteins and enzymes, which may explain its potential use in drug discovery and development.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-(3-Fluoro-4-methoxyphenyl)-5,5-dimethyl-1,3,2-dioxaborinane are still not fully understood. However, it has been shown to interact with certain proteins and enzymes, which may suggest that it has potential therapeutic effects. Additionally, 2-(3-Fluoro-4-methoxyphenyl)-5,5-dimethyl-1,3,2-dioxaborinane has been found to be non-toxic and non-irritating, which suggests that it is safe for use in laboratory experiments.

Advantages and Limitations for Lab Experiments

The main advantage of using 2-(3-Fluoro-4-methoxyphenyl)-5,5-dimethyl-1,3,2-dioxaborinane in laboratory experiments is its ease of synthesis and availability. Additionally, 2-(3-Fluoro-4-methoxyphenyl)-5,5-dimethyl-1,3,2-dioxaborinane is non-toxic and non-irritating, which makes it safe for use in laboratory experiments. However, 2-(3-Fluoro-4-methoxyphenyl)-5,5-dimethyl-1,3,2-dioxaborinane is not as widely used as other organoboron compounds, which may limit its use in certain experiments. Additionally, the mechanism of action of 2-(3-Fluoro-4-methoxyphenyl)-5,5-dimethyl-1,3,2-dioxaborinane is still not fully understood, which may limit its use in certain experiments.

Future Directions

The potential future directions of 2-(3-Fluoro-4-methoxyphenyl)-5,5-dimethyl-1,3,2-dioxaborinane research include the development of new synthetic methods, the identification of new therapeutic targets, and the exploration of its potential use in nanotechnology. Additionally, further research is needed to better understand the mechanism of action of 2-(3-Fluoro-4-methoxyphenyl)-5,5-dimethyl-1,3,2-dioxaborinane and its potential biochemical and physiological effects. Finally, research is also needed to explore the potential advantages and limitations of using 2-(3-Fluoro-4-methoxyphenyl)-5,5-dimethyl-1,3,2-dioxaborinane in laboratory experiments.

Synthesis Methods

The synthesis of 2-(3-Fluoro-4-methoxyphenyl)-5,5-dimethyl-1,3,2-dioxaborinane is a straightforward process that involves the reaction of a boronic acid with a fluorinated phenol. The reaction is usually conducted in an inert atmosphere of nitrogen or argon, and the reaction is typically complete within one hour at room temperature. The resulting product is a white, crystalline solid that is soluble in organic solvents. The synthesis of 2-(3-Fluoro-4-methoxyphenyl)-5,5-dimethyl-1,3,2-dioxaborinane has been reported in several studies and is considered to be a reliable and efficient method of synthesizing the compound.

properties

IUPAC Name

2-(3-fluoro-4-methoxyphenyl)-5,5-dimethyl-1,3,2-dioxaborinane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BFO3/c1-12(2)7-16-13(17-8-12)9-4-5-11(15-3)10(14)6-9/h4-6H,7-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCPXCPPXACGBQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OCC(CO1)(C)C)C2=CC(=C(C=C2)OC)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BFO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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